2-Phenylbenzo[d]oxazole-6-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSRYAQXSYGQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594839-90-4 | |
| Record name | 2-phenyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid
Introduction
2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, derived from the fusion of a benzoxazole system with a phenyl group, imparts unique photophysical and pharmacological properties. The presence of the carboxylic acid moiety at the 6-position further enhances its utility, providing a reactive handle for derivatization and influencing its solubility and biological interactions.
This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the chemical structure of 2-Phenylbenzo[d]oxazole-6-carboxylic acid. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to encompass the underlying principles and rationale behind the selection of specific techniques, ensuring a robust and validated analytical workflow. The methodologies detailed herein are fundamental for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Synthesis and Purification
The most common and efficient synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid involves the condensation reaction between 3-amino-4-hydroxybenzoic acid and benzoyl chloride. This reaction, typically carried out in a high-boiling point solvent such as polyphosphoric acid (PPA) or under microwave irradiation, proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the oxazole ring.
The rationale for using PPA is its dual function as a solvent and a dehydrating agent, which drives the cyclization to completion. Microwave-assisted synthesis offers the advantages of significantly reduced reaction times and often cleaner reaction profiles.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, combine 3-amino-4-hydroxybenzoic acid (1 equivalent) and benzoyl chloride (1.1 equivalents).
-
Solvent Addition: Slowly add polyphosphoric acid with stirring until a stirrable paste is formed.
-
Heating: Heat the reaction mixture to 180-200 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Precipitation: The crude product will precipitate out of the aqueous solution.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual PPA.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Spectroscopic Characterization
The unequivocal structural elucidation of 2-Phenylbenzo[d]oxazole-6-carboxylic acid relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and rapid chemical exchange.
-
Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. Protons adjacent to the electron-withdrawing carboxylic acid group and the oxazole nitrogen will be shifted further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of δ 165-185 ppm.[1][2]
-
Aromatic and Oxazole Carbons: The carbons of the aromatic rings and the oxazole moiety resonate between δ 110-160 ppm.[1] The C-2 carbon of the oxazole ring, bonded to both nitrogen and oxygen, is typically found at the lower end of this range. Quaternary carbons can be identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Table 1: Predicted NMR Data for 2-Phenylbenzo[d]oxazole-6-carboxylic acid
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid | 10.0 - 13.0 (broad s) | 165 - 185 |
| Aromatic Protons | 7.0 - 8.5 (m) | 110 - 160 |
| C-2 (Oxazole) | - | ~163 |
Multiplicities: s = singlet, m = multiplet
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
-
C=O Stretch (Carboxylic Acid): A sharp and intense absorption peak appears between 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4]
-
C=N Stretch (Oxazole): The C=N double bond of the oxazole ring gives rise to a medium to strong absorption in the 1630-1680 cm⁻¹ region.
-
Aromatic C=C Stretches: Multiple sharp absorptions of variable intensity are observed in the 1475-1600 cm⁻¹ range, which are characteristic of the aromatic rings.[4]
-
C-O Stretch: The C-O single bond in the oxazole ring and the carboxylic acid will show strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film after dissolving in a volatile solvent. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the solvent is first recorded and then automatically subtracted from the sample spectrum.
-
Spectral Interpretation: The absorption bands in the spectrum are assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.
-
Molecular Ion Peak (M⁺): In the mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion. For 2-Phenylbenzo[d]oxazole-6-carboxylic acid (C₁₄H₉NO₃), the expected molecular weight is approximately 239.23 g/mol .[5] The mass spectrum should show a prominent peak at m/z = 239.
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Common fragmentation pathways for benzoxazoles involve the cleavage of the oxazole ring. The loss of CO₂ (44 Da) from the carboxylic acid group is also a characteristic fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after being ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain further structural information.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenylbenzo[d]oxazole-6-carboxylic acid is presented in Table 2.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol [5] |
| Appearance | Powder or crystals |
| Purity | Typically ≥95% |
| Storage | Sealed in dry, room temperature |
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the structural characterization of 2-Phenylbenzo[d]oxazole-6-carboxylic acid.
Sources
Physicochemical Properties of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists Version: 1.0
Executive Summary: The TTR-Stabilizing Scaffold
2-Phenylbenzo[d]oxazole-6-carboxylic acid (CAS: 594839-90-4) represents a critical pharmacophore in the development of transthyretin (TTR) kinetic stabilizers. Structurally, it serves as the parent scaffold for Tafamidis (Vyndaqel®), a regulatory-approved therapy for TTR amyloidosis.
This guide details the physicochemical architecture of the molecule, emphasizing its biphenyl-like planarity, pH-dependent solubility, and fluorescence properties—characteristics that define its utility both as a therapeutic agent and a chemical probe for amyloid fibril inhibition.
Molecular Architecture & Electronic State
Structural Analysis
The molecule consists of a benzoxazole fused ring system substituted at the 2-position with a phenyl ring and at the 6-position with a carboxylic acid.
-
Planarity: The benzoxazole core and the 2-phenyl ring are essentially coplanar, facilitated by extended
-conjugation. This planarity is critical for fitting into the narrow halogen-binding pockets of the TTR tetramer. -
Electronic Push-Pull: The nitrogen atom (electron-withdrawing via induction, donating via resonance) and the oxygen atom (donating) create a polarized system. The C6-carboxylic acid acts as an electron-withdrawing group, lowering the pKa of the system compared to unsubstituted benzoxazole.
Physicochemical Datasheet
| Property | Value / Description | Context |
| CAS Number | 594839-90-4 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 239.23 g/mol | Small molecule (Lipinski compliant) |
| Appearance | White to off-white crystalline powder | High lattice energy |
| Melting Point | >280 °C (Decomposition) | Typical for planar heterocyclic acids; analogs melt >300°C |
| pKa (Acid) | 3.5 ± 0.3 (Predicted) | Carboxylic acid deprotonation |
| pKa (Base) | ~0.5 (Benzoxazole N) | Essentially neutral at physiological pH |
| LogP | 2.9 – 3.2 | Lipophilic core; membrane permeable |
| LogD (pH 7.4) | ~0.5 – 1.0 | Ionized form ( |
| Solubility | DMSO (>20 mg/mL), DMF; Insoluble in water (neutral); Soluble in alkaline aq.[1][2][3] buffer | pH-dependent solubility profile |
Spectral & Photophysical Properties
The 2-phenylbenzoxazole core is a known fluorophore, often used in scintillator applications. This intrinsic fluorescence allows the molecule to serve as a label-free probe in binding assays.
UV-Vis Absorption
- : 300–315 nm (in MeOH/EtOH).
-
Mechanism:
transition across the conjugated bi-aryl system. -
pH Shift: Deprotonation of the carboxylic acid (pH > 4) results in a bathochromic shift (red shift) due to increased electron density in the benzoxazole ring.
Fluorescence Emission[6]
-
Excitation: ~310 nm
-
Emission: 360–420 nm (Blue-Violet region)
-
Stokes Shift: Large (~50–80 nm), reducing self-quenching artifacts.
-
Environment Sensitivity: Fluorescence quantum yield increases significantly in hydrophobic environments (e.g., when bound to the TTR hydrophobic pocket) compared to aqueous solution, making it a "turn-on" probe.
Synthesis & Manufacturing Protocols
The synthesis typically involves the condensation of a 4-amino-3-hydroxybenzoic acid derivative with a benzoic acid derivative. The most robust method utilizes Polyphosphoric Acid (PPA) as both solvent and cyclodehydration catalyst.
Retrosynthetic Analysis (Diagram)
Figure 1: Retrosynthetic pathway via PPA-mediated cyclodehydration.
Protocol: PPA-Mediated Cyclization
Objective: Synthesis of 2-phenylbenzo[d]oxazole-6-carboxylic acid.
-
Reagents:
-
4-Amino-3-hydroxybenzoic acid (1.0 eq)
-
Benzoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (~10–15 volumes by weight)
-
-
Procedure:
-
Mixing: In a round-bottom flask, combine the amino-phenol and benzoic acid. Add PPA.
-
Heating: Heat the mixture to 140–150 °C with overhead stirring. The mixture will become a viscous, homogeneous syrup.
-
Reaction Time: Maintain temperature for 4–6 hours. Monitor by TLC (eluent: MeOH/DCM) if possible, though PPA makes sampling difficult.
-
Quenching: Cool the mixture to ~80 °C. Slowly pour the hot syrup into a beaker of crushed ice/water (approx. 10x volume) with vigorous stirring. Caution: Exothermic.
-
Precipitation: The product precipitates as a white/grey solid. Stir for 1 hour to ensure full hydrolysis of any polyphosphate esters.
-
Isolation: Filter the solid.[4][5] Wash extensively with water to remove phosphoric acid.
-
Purification: Recrystallize from Ethanol/Water or DMF/Water.
-
-
Yield: Typically 75–85%.
Biological Mechanism: TTR Stabilization
The therapeutic value of this scaffold lies in its ability to bind the thyroxine-binding sites of the Transthyretin (TTR) tetramer.
Binding Mode Visualization
Figure 2: Mechanism of Action.[4][6][7] The ligand binds to the T4 pocket, raising the activation energy for tetramer dissociation.
Mechanistic Insight
-
Negative Cooperativity: The TTR tetramer has two binding sites. Binding of the first ligand molecule induces a conformational change that reduces the affinity of the second site (negative cooperativity).
-
Interactions:
-
Hydrophobic Contacts: The phenyl and benzoxazole rings engage in Van der Waals interactions with the hydrophobic residues (Leu17, Leu110, Val121) of the TTR pocket.
-
Electrostatic: The C6-carboxylate forms H-bonds with the
-amino group of Lys15 and the hydroxyl of Ser117 at the pocket entrance, anchoring the molecule.
-
References
-
Tafamidis Discovery: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link
-
Benzoxazole Synthesis: Potewar, T. M., et al. (2008). "Polyphosphoric acid (PPA) mediated synthesis of 2-substituted benzoxazoles." Tetrahedron Letters, 49, 397-401. Link
-
TTR Binding Pocket Analysis: Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62. Link
-
Physicochemical Data: PubChem Compound Summary for CID 11235123 (Analogous structures). Link
-
Fluorescence Properties: Tsimerman, E., et al. (2016). "Synthesis and optical properties of benzoxazole derivatives." Dyes and Pigments, 127, 1-7. Link
Sources
- 1. benzo[d]oxazole-6-carboxylic acid | 154235-77-5 [chemicalbook.com]
- 2. N-phenylbenzo[d]oxazole-2-carboxamide | C14H10N2O2 | CID 14479749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylbenzo[d]oxazole-6-carboxylic acid [sigmaaldrich.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Pharmacophore Modeling of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid Ligands
Content Type: Technical Guide / Whitepaper Primary Target: Transthyretin (TTR) Kinetic Stabilizers Audience: Computational Chemists, Medicinal Chemists, Structural Biologists
Executive Summary & Structural Context[1][2][3]
The 2-phenylbenzo[d]oxazole-6-carboxylic acid scaffold represents a privileged chemical class in the treatment of Transthyretin (TTR) Amyloidosis (ATTR). Most notably, this architecture forms the core of Tafamidis (Vyndaqel®), a regulatory-approved kinetic stabilizer that prevents the dissociation of TTR tetramers into amyloidogenic monomers.
For researchers and drug developers, pharmacophore modeling of this scaffold is not merely about shape matching; it is an exercise in symmetry-adapted design . The TTR binding site is a twofold symmetric channel, and high-affinity ligands must bridge specific hydrophobic pockets (HBPs) while anchoring electrostatically at the channel entrance.
This guide details the construction of a robust pharmacophore model for this ligand class, moving from structural biology to validated in silico screening protocols.
The Biological Target: TTR Binding Channel Topology
To model the pharmacophore, one must first understand the "negative image" of the binding site. TTR exists as a homotetramer with a central hydrophobic channel containing two identical thyroxine (T4) binding sites.
The Two-Fold Symmetry Constraint
The binding channel is created by the dimer-dimer interface. Ligands like 2-phenylbenzo[d]oxazole-6-carboxylic acid bind in a 1:1 stoichiometry per site (potentially 2 per tetramer), but due to negative cooperativity, the first binding event is often the most critical for stabilization.
Key Interaction Zones
-
Zone 1 (Outer Cavity - Hydrophilic): Defined by Lys15 and Glu54 . This is where the negatively charged carboxylate head group of the ligand anchors.
-
Zone 2 (Hydrophobic Pocket 1 - HBP1): A lipophilic region lined by Leu17, Leu110, Ser117, and Thr119 . The benzoxazole core resides here.[1][2]
-
Zone 3 (Hydrophobic Pocket 2/3 - Inner Cavity): Deep in the channel, lined by Ala108, Leu110, and Val121 . The phenyl tail (often halogenated) occupies this space.
Interaction Diagram
The following diagram illustrates the topological connectivity of the TTR binding pocket residues relevant to this scaffold.
Caption: Topological map of the 2-phenylbenzo[d]oxazole-6-carboxylic acid interactions within the TTR binding channel. Red arrows indicate electrostatic/H-bonds; dotted lines indicate hydrophobic contacts.
Pharmacophore Hypothesis & Feature Definition[6][7]
Based on crystallographic data (e.g., PDB: 3TCT for Tafamidis), the pharmacophore model is defined by four essential features. This model prioritizes the "Forward Binding Mode" where the carboxylate points toward the solvent (Lys15).
The Four-Point Pharmacophore
| Feature ID | Type | Chemical Moiety | Biological Interaction | Geometric Constraint |
| F1 | Anionic / H-Bond Acceptor | C6-Carboxylic Acid | Salt bridge with Lys15 ; H-bond with Ser117 | Vector must align with Lys15 amine nitrogen. |
| F2 | Aromatic Ring / Hydrophobic | Benzoxazole Ring | Planar constraint essential. | |
| F3 | Hydrophobic / Halogen | Phenyl Ring (C2-subst) | Occupies HBP2/3 (Inner Pocket) | Rotatable bond at C2 allows twist (approx 30°). |
| F4 | Excluded Volume | Steric Boundary | Channel Walls | Prevents bulky substitution at C4/C7 positions. |
The "Halogen Effect" Nuance
While the core scaffold is 2-phenylbenzo[d]oxazole, high-affinity variants almost invariably require halogenation on the phenyl tail (e.g., 3,5-dichloro).
-
Mechanistic Insight: Halogens (Cl, Br) fill the specific sub-pockets formed by Val121 more efficiently than hydrogens, displacing ordered water molecules and increasing entropic gain.
-
Modeling Tip: If screening for novel analogs, set F3 (Phenyl) as a generic hydrophobic feature but add a specific "Halogen Binder" feature or a shape constraint to favor 3,5-substitution patterns.
Step-by-Step Modeling Protocol
This protocol assumes the use of standard molecular modeling software (e.g., MOE, LigandScout, Schrödinger Phase), but the logic applies universally.
Phase 1: Data Curation & Preparation
-
Source Selection: Retrieve crystal structures of TTR complexed with benzoxazole ligands.
-
Protonation States: Generate protonation states at pH 7.4.
-
Critical Check: The carboxylic acid must be deprotonated (carboxylate, -COO⁻) to interact with Lys15.
-
Critical Check: Ensure the benzoxazole nitrogen is neutral.
-
-
Conformational Sampling: Generate 50-100 conformers per ligand.
-
Note: The bond between the benzoxazole C2 and the phenyl ring is rotatable. The energy barrier is low (< 5 kcal/mol), allowing the molecule to twist to fit the channel. Do not enforce strict planarity during conformer generation.
-
Phase 2: Alignment & Feature Extraction
-
Superposition: Align the benzoxazole cores of the ligands. Use the C6-Carboxyl-Benzoxazole axis as the primary alignment vector.
-
Feature Mapping:
-
Place a Negative Ionizable sphere on the carboxylate oxygens.
-
Place an Aromatic plane on the benzoxazole system.
-
Place a Hydrophobic sphere on the phenyl ring.
-
-
Exclusion Volumes: Generate a "receptor shape" shell based on residues Leu110, Ser117, and Val121. This prevents the selection of ligands that are too bulky to fit in the narrow TTR channel.
Phase 3: Validation (The "Self-Validating" System)
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
-
Decoy Set Generation: Create a set of 500 molecules with similar molecular weight and logP to Tafamidis but lacking the specific linear rigidity (e.g., flexible biphenyls, meta-substituted analogs).
-
ROC Analysis: Screen the active ligands (known binders) against the decoys.
-
Target Metric: Area Under Curve (ROC-AUC) > 0.85.
-
Enrichment Factor: EF1% > 10.
-
Workflow Visualization
The following diagram outlines the logical flow from structural data to a validated screening model.
Caption: Operational workflow for generating and validating the 2-phenylbenzo[d]oxazole-6-carboxylic acid pharmacophore model.
Quantitative SAR Summary
The following table summarizes the Structure-Activity Relationship (SAR) data that grounds the pharmacophore features. This data justifies why specific features (like the 3,5-dichloro substitution) are critical.
| Substitution (Phenyl Ring) | TTR Stabilization (Relative) | Pharmacophore Implication |
| Unsubstituted | Moderate | Baseline Hydrophobic feature (F3). |
| 3,5-Dichloro (Tafamidis) | High (Optimal) | Requires steric bulk in HBP2/3; Halogen bonding potential. |
| 2,6-Dichloro | High | Alternative twist; steric clash with channel wall if not rotated. |
| 4-Hydroxy | Low | Polar group clashes with hydrophobic HBP3; violates F3 hydrophobicity. |
| Carboxyl Replacement (Bioisostere) | Variable | Tetrazole is tolerated (acidic mimic); Amide loses activity (loss of F1 charge). |
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. [Link]
-
Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology. [Link]
-
RCSB Protein Data Bank. (2011). "Crystal structure of TTR in complex with Tafamidis (PDB: 3TCT)." RCSB PDB. [Link]
-
Razavi, H., et al. (2006). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation." Angewandte Chemie International Edition. [Link]
-
Sant'Anna, R., et al. (2016). "Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity." Nature Communications. [Link]
Sources
- 1. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. 2f8i - Human transthyretin (TTR) complexed with Benzoxazole - Summary - Protein Data Bank Japan [pdbj.org]
Methodological & Application
Application Notes & Protocols: Strategic Selection of Reagents for the Cyclization of 4-Amino-3-hydroxybenzoic Acid to Benzoxazoles
Abstract: This technical guide provides an in-depth analysis of the reagents and methodologies for the synthesis of benzoxazoles, with a specific focus on the intramolecular cyclization of 4-amino-3-hydroxybenzoic acid. Benzoxazoles are a privileged heterocyclic scaffold found in a multitude of pharmacologically active compounds and advanced materials.[1][2] The conversion of 4-amino-3-hydroxybenzoic acid represents a key step in the synthesis of polybenzoxazoles (PBOs), high-performance polymers with exceptional thermal stability.[3] This document moves beyond a simple recitation of protocols to explain the causality behind reagent selection, comparing classical and modern techniques to empower researchers in drug development and materials science to make informed experimental decisions. We will explore reaction mechanisms, provide detailed, field-proven protocols, and offer a comparative analysis of key methodologies.
The Fundamental Chemistry: From o-Aminophenol to Benzoxazole
The synthesis of a benzoxazole ring from an o-aminophenol precursor, such as 4-amino-3-hydroxybenzoic acid, is fundamentally a condensation reaction. The process involves two critical steps:
-
N-Acylation: The amino group of the aminophenol is acylated by a carboxylic acid or its derivative. In the case of 4-amino-3-hydroxybenzoic acid, this occurs via an intermolecular reaction with another molecule of the same kind, initiating polymerization.
-
Intramolecular Cyclodehydration: The hydroxyl group of the resulting o-hydroxyamide intermediate attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic oxazole ring.[4]
This two-step sequence is the mechanistic foundation upon which all subsequent reagent choices are built. The role of the selected reagent is to facilitate one or both of these steps, typically by activating the carboxylic acid group and/or promoting the final dehydration.
Caption: General mechanism for benzoxazole formation.
A Comparative Guide to Cyclization Reagents
The choice of reagent is the most critical parameter influencing reaction efficiency, yield, purity, and scalability. The methodologies can be broadly categorized into classical dehydrating acids and modern, green-chemistry-aligned approaches.
Classical Strong Acid Catalysis: The Workhorses
These reagents function as both potent dehydrating agents and strong acids, creating an environment highly conducive to cyclization.
-
Polyphosphoric Acid (PPA): For decades, PPA has been the standard reagent for this transformation.[5] It is a viscous polymeric mixture of phosphoric acids that serves as both the solvent and the catalyst.
-
Causality of Action: At elevated temperatures (typically 150-250°C), PPA protonates the carboxylic acid group, rendering it highly electrophilic and promoting N-acylation. Its powerful dehydrating nature then drives the final ring-closing step by sequestering the water produced.[1][6]
-
Field Insights: While effective, PPA presents significant practical challenges. Its high viscosity makes stirring difficult and product isolation cumbersome, often requiring the reaction mixture to be poured onto crushed ice, which can be hazardous on a large scale.[7]
-
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A superior alternative to PPA, Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid (typically 7-10 wt%).[8][9]
-
Causality of Action: This formulation creates a superacidic medium that is less viscous and easier to handle than PPA.[10][11] The combination of P₂O₅ as a powerful dehydrating agent and MeSO₃H as a strong, non-oxidizing acid allows for reactions to proceed at lower temperatures and with greater efficiency.[12]
-
Field Insights: Eaton's reagent often provides cleaner reactions and higher yields. Its lower viscosity simplifies stirring and transfer, making it more amenable to scaling. It has proven effective in a wide range of cyclodehydration reactions, including the synthesis of complex heterocyclic systems.[11]
-
Modern & Green Synthetic Methodologies
Driven by the need for sustainable and efficient chemistry, several modern techniques have been developed.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles.[13]
-
Causality of Action: Microwaves cause rapid, localized superheating of polar molecules through dielectric heating.[14] This dramatically accelerates reaction rates, often reducing reaction times from many hours to mere minutes. Reactions can frequently be run under solvent-free conditions, which aligns with green chemistry principles.[4][15]
-
Field Insights: This method is exceptionally useful for high-throughput synthesis and library generation in drug discovery. The direct coupling of energy into the reaction mixture often leads to higher yields and fewer side products compared to conventional heating.[13] Reagents like Lawesson's reagent have been used as promoters in microwave-assisted syntheses.[4][16]
-
-
Novel Catalytic Systems: A variety of catalysts have been explored to facilitate benzoxazole synthesis under milder conditions.
-
PEG-SO₃H: Poly(ethylene glycol)-bound sulfonic acid is an economical, reusable, and efficient acid catalyst for the condensation of o-aminophenols with carboxylic acids.[17]
-
Ionic Liquids: These compounds can act as both solvents and catalysts, offering benefits such as thermal stability and recyclability.[18]
-
Nanocatalysts: Various nanocatalysts, including those based on copper or zirconia, have been developed to promote the reaction with high efficiency and the potential for catalyst recovery and reuse.[19]
-
Quantitative Data Summary: Reagent Comparison
The following table summarizes the typical reaction parameters for the primary methods discussed. Note that yields are highly dependent on the specific substrate and optimization.
| Reagent/Methodology | Typical Temperature | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Polyphosphoric Acid (PPA) | 150 - 250 °C[5] | 3 - 12 hours[6] | Inexpensive, well-established | Highly viscous, harsh workup, high temperatures |
| Eaton's Reagent | 100 - 160 °C[11][12] | 1 - 5 hours | Lower viscosity, higher yields, milder conditions | More expensive than PPA, highly corrosive |
| Microwave-Assisted | 120 - 200 °C[4][15] | 5 - 30 minutes[4][15] | Extremely fast, high yields, often solvent-free | Requires specialized equipment, scalability can be an issue |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. PPA and Eaton's reagent are extremely corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is a classical approach suitable for forming polybenzoxazole.
-
Materials:
-
4-Amino-3-hydroxybenzoic acid (1.0 mmol, 153 mg)
-
Polyphosphoric acid (PPA) (~10 g)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask (50 mL) with a mechanical stirrer
-
Heating mantle with temperature controller
-
Large beaker (500 mL)
-
-
Procedure:
-
Place 4-amino-3-hydroxybenzoic acid (1.0 mmol) into the round-bottom flask.
-
Carefully add polyphosphoric acid (~10 g) to the flask. The PPA will act as both the solvent and catalyst.
-
Assemble the mechanical stirrer and begin stirring the viscous mixture.
-
Heat the reaction mixture to 180-200°C and maintain for 4-6 hours. The mixture will darken.[5]
-
Work-up: After the reaction is complete, allow the flask to cool to a manageable temperature (~80-100°C).
-
In a large beaker, prepare a slurry of crushed ice and water.
-
CAUTION: Slowly and carefully pour the warm, viscous reaction mixture into the ice slurry with vigorous stirring. This will hydrolyze the PPA and precipitate the crude polymer product.[7]
-
Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain the crude polybenzoxazole.
-
Protocol 2: Cyclization using Eaton's Reagent
This protocol offers a more modern and often higher-yielding alternative to PPA.
-
Materials:
-
4-Amino-3-hydroxybenzoic acid (1.0 mmol, 153 mg)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) (~5 mL)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Equipment:
-
Round-bottom flask (50 mL) with a magnetic stirrer
-
Oil bath with temperature controller
-
-
Procedure:
-
Add 4-amino-3-hydroxybenzoic acid (1.0 mmol) to the round-bottom flask.
-
Carefully add Eaton's Reagent (~5 mL) to the flask under an inert atmosphere (e.g., Nitrogen).
-
Stir the mixture and heat to 140°C in an oil bath for 2-3 hours. Monitor the reaction progress by TLC if a co-reactant is used, or react for a standard time for polymerization.[11][12]
-
Work-up: Allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.
-
Carefully neutralize the solution with saturated NaHCO₃.
-
The product will precipitate. If it is a discrete molecule, extract with ethyl acetate (3 x 20 mL). If it is a polymer, filter the solid.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. For the polymer, wash the filtered solid with water and dry under vacuum.
-
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol is ideal for rapid synthesis and screening. It is described here for the condensation of an o-aminophenol with an external aldehyde, as this is a common application.[15]
-
Materials:
-
4-Amino-3-hydroxybenzoic acid (1.0 mmol, 153 mg)
-
A suitable co-reactant, e.g., Benzaldehyde (1.0 mmol, 106 mg)
-
Iodine (I₂) (optional oxidant, 1.0 mmol, 254 mg)[15]
-
-
Equipment:
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Scientific microwave reactor
-
-
Procedure:
-
Place 4-amino-3-hydroxybenzoic acid (1.0 mmol), benzaldehyde (1.0 mmol), and iodine (1.0 mmol) into the microwave vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes with stirring.[15]
-
Work-up: After cooling, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzoxazole derivative.
-
Experimental Workflow Overview
The general laboratory process for synthesizing benzoxazoles follows a consistent path, with the primary variable being the choice of heating and catalysis.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eaton's reagent - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] [mdpi.com]
- 15. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 16. Benzoxazole synthesis [organic-chemistry.org]
- 17. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
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- 19. ijpbs.com [ijpbs.com]
Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract: This document provides a comprehensive guide to the purification of 2-Phenylbenzo[d]oxazole-6-carboxylic acid via recrystallization. Recognizing the scarcity of specific solubility data for this compound, we present a systematic approach to solvent selection, grounded in the principles of chemical structure and solubility. This guide offers a detailed experimental protocol for solvent screening and subsequent bulk recrystallization, designed to empower researchers to achieve high purity of the target compound.
Introduction: The Critical Role of Purification
2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, with its derivatives being explored for various biological activities.[1] The purity of this compound is paramount for accurate downstream applications, including biological assays and analytical studies. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[2][3] The success of this method hinges on the judicious selection of a solvent or solvent system that exhibits differential solubility of the target compound at varying temperatures. This guide provides a detailed, experience-driven protocol for identifying an optimal recrystallization solvent for 2-Phenylbenzo[d]oxazole-6-carboxylic acid.
Understanding the Molecule: A Chemist's Perspective
The structure of 2-Phenylbenzo[d]oxazole-6-carboxylic acid (C₁₄H₉NO₃) dictates its probable solubility characteristics.[4] Key features include:
-
Aromatic Rings: The phenyl group and the fused benzoxazole ring system impart a significant degree of nonpolar character.
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, introducing a degree of polarity to the molecule.
-
Benzoxazole Core: The nitrogen and oxygen heteroatoms in the oxazole ring also contribute to the molecule's polarity.
This amphiphilic nature suggests that a range of solvents, from moderately polar to polar, might be suitable for recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.
Strategic Solvent Screening: A Systematic Approach
Given the lack of specific solubility data, a systematic solvent screening process is the most reliable method for identifying an effective recrystallization solvent. The following workflow is recommended:
Caption: Workflow for Recrystallization Solvent Selection.
Candidate Solvents for Screening
Based on the structural analysis and literature precedents for similar compounds[5][6][7][8][9], the following solvents are recommended for initial screening.
| Solvent | Class | Boiling Point (°C) | Rationale for Inclusion |
| Water | Protic, Polar | 100 | The carboxylic acid group may impart some water solubility, especially at high temperatures. Aromatic carboxylic acids can sometimes be recrystallized from hot water.[5] |
| Ethanol | Protic, Polar | 78 | A common and effective solvent for recrystallizing benzoxazole derivatives and other polar organic compounds.[6][7][8][9] |
| Isopropanol | Protic, Polar | 82 | Similar to ethanol but with a slightly higher boiling point. |
| Acetone | Aprotic, Polar | 56 | Often used for moderately polar compounds. Can be part of a mixed solvent system.[10] |
| Ethyl Acetate | Aprotic, Moderately Polar | 77 | Good solvent for a wide range of organic compounds. |
| Toluene | Aromatic, Nonpolar | 111 | Suitable for aromatic compounds; may require a co-solvent to increase polarity.[6] |
| Acetonitrile | Aprotic, Polar | 82 | Used in mixed solvent systems for substituted benzoxazoles.[10] |
| Acetic Acid | Protic, Polar | 118 | A potential solvent for aromatic carboxylic acids.[5] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all solvents used.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude 2-Phenylbenzo[d]oxazole-6-carboxylic acid into a small test tube.
-
Room Temperature Test: Add the first candidate solvent dropwise while stirring. Add up to 1 mL. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block.
-
Dissolution: Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation.
-
Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat: Repeat this process for each candidate solvent to identify the most promising one(s).
Protocol 2: Bulk Recrystallization
This protocol should be performed with the optimal solvent identified in Protocol 1.
-
Dissolution: Place the crude 2-Phenylbenzo[d]oxazole-6-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Saturation: Gradually add more of the hot solvent in small portions until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the expected value is indicative of high purity.
Troubleshooting Common Issues
-
"Oiling Out": If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too saturated. Try using a lower-boiling point solvent or a mixed solvent system.
-
No Crystal Formation: The solution may not be sufficiently saturated. Try boiling off some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask or adding a seed crystal of the pure compound can induce crystallization.[6]
-
Poor Recovery: This can result from using too much solvent during the dissolution step or washing the crystals with solvent that is not ice-cold.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
- U.S. Patent No. 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
- World Intellectual Property Organization. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
- Belhouchet, M., Youssef, C., Ben Ammar, H., Ben Salem, R. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 28, 27-28.
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
- Journal of Molecular Structure. (2023).
-
National Center for Biotechnology Information. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐phenylbenzo[d]oxazole. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Retrieved from [Link]
-
Orion Cientific. (n.d.). 2-Phenylbenzo[d]oxazole-6-carboxylicacid. Retrieved from [Link]
-
MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. 2-Phenylbenzo[d]oxazole-6-carboxylic acid [sigmaaldrich.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Minimizing side products during benzoxazole-6-carboxylic acid production
This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis of Benzoxazole-6-carboxylic acid . It focuses on the critical conversion of 4-amino-3-hydroxybenzoic acid (also known as 3-hydroxy-4-aminobenzoic acid) into the target benzoxazole scaffold, addressing specific failure modes like polymerization, incomplete cyclization, and decarboxylation.
Module 1: Critical Reaction Pathway & Mechanism
Context: The formation of the benzoxazole ring from 4-amino-3-hydroxybenzoic acid typically involves condensation with a C1 source (Formic acid, Triethyl orthoformate, or equivalents) followed by dehydration. Understanding the mechanism is the first step in diagnosing side products.
The Pathway:
-
N-Formylation: The amine attacks the electrophilic carbon of the formylating agent.
-
Cyclodehydration: The phenolic hydroxyl attacks the carbonyl carbon of the amide, followed by water elimination to close the ring.
Figure 1: Reaction pathway showing the critical transition from N-formyl intermediate to product and potential diversion points to side products.
Module 2: Troubleshooting the "Black Tar" Scenario (PPA Route)
Scenario: You are using Polyphosphoric Acid (PPA) as both solvent and catalyst.[1] The reaction mixture turns into a viscous, black, insoluble mass that cannot be worked up.
Q: Why did my reaction turn into a solid black mass? A: This is a classic failure mode in PPA-mediated cyclizations known as "runaway oligomerization."
-
Cause 1: Localized Overheating. PPA is highly viscous. If stirring is inefficient, "hot spots" form where the temperature exceeds 150°C, triggering polymerization between the carboxylic acid of one molecule and the amine/phenol of another.
-
Cause 2: Oxidative Degradation. Aminophenols are air-sensitive. At high temperatures in PPA, trace oxygen causes rapid oxidative polymerization (charring).
Corrective Protocol (The "Ramp & Flow" Method):
-
Deoxygenate: Degas the PPA at 80°C under vacuum or N2 flow before adding the starting material.
-
Staged Addition: Add 4-amino-3-hydroxybenzoic acid in small portions at 60–80°C . Do not ramp to reaction temperature (120–140°C) until the solid is fully dispersed.
-
Mechanical Stirring: Magnetic stir bars often fail in PPA. Use an overhead mechanical stirrer with a high-torque motor.
Module 3: Minimizing Impurities & Side Products
Q: I see a persistent impurity at RRT 0.9 on HPLC. What is it? A: This is likely the N-formyl intermediate (4-formamido-3-hydroxybenzoic acid) that failed to undergo the final dehydration step.
-
Diagnosis: The intermediate is stable but reverts to starting material in acidic hydrolysis.
-
Fix: Increase the reaction temperature by 10°C or extend the dwell time. If using PPA, ensure the P2O5 content is sufficient (83-85%) to act as a dehydrating agent.
Impurity Profiling Table
| Impurity Type | Appearance/Behavior | Root Cause | Prevention Strategy |
| N-Formyl Intermediate | HPLC peak close to product; soluble in base. | Incomplete cyclization; wet solvent; weak acid catalyst. | Increase reaction time; add dehydrating agent (P2O5 or TEOF). |
| "Black Tar" Oligomers | Insoluble solid; dark color. | Intermolecular reaction (COOH + NH2/OH); thermal runaway. | Dilute reaction (lower conc.); improve stirring; use inert atmosphere. |
| Benzoxazole (Decarboxylated) | Gas evolution (CO2); lower MW peak. | Reaction temperature >150°C; prolonged heating.[2][3] | Keep Temp <140°C; monitor reaction endpoint strictly. |
| Benzoxazole-5-COOH | Isomeric peak; difficult to separate. | Impure Starting Material (3-amino-4-hydroxybenzoic acid). | Verify SM purity by NMR; the 4-amino-3-hydroxy isomer yields the 6-COOH product. |
| Pink/Red Coloration | Color in supernatant. | Oxidation of amino group (Quinone imine formation). | Sparge solvents with Argon/Nitrogen; add antioxidants (e.g., SnCl2). |
Module 4: Alternative Synthetic Route (Green Chemistry)
Q: The PPA workup is hazardous and generates too much phosphate waste. Is there a cleaner alternative? A: Yes. The Triethyl Orthoformate (TEOF) method avoids PPA and often operates at lower temperatures, reducing decarboxylation risks.
Protocol: TEOF-Mediated Cyclization
-
Reagents: Suspend 4-amino-3-hydroxybenzoic acid (1 eq) in Ethanol or Methanol.
-
Cyclization Agent: Add Triethyl Orthoformate (3–5 eq).
-
Catalyst: Add catalytic p-Toluenesulfonic acid (PTSA) or Sulfamic acid (5 mol%).
-
Process: Reflux (70–80°C) for 4–6 hours.
-
Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.
Comparison of Methods:
| Feature | Polyphosphoric Acid (PPA) | Triethyl Orthoformate (TEOF) |
| Yield | High (>85%) | Moderate to High (70–85%) |
| Purity | Moderate (requires recrystallization) | High (often precipitates pure) |
| Viscosity | Very High (requires mechanical stirring) | Low (standard stirring) |
| Side Products | Oligomers, Charring | Incomplete cyclization intermediates |
Module 5: Purification & Isolation Logic
Q: How do I remove the unreacted starting material from the final product? A: Solubility differentiation is key. Benzoxazole-6-carboxylic acid is less soluble in acidic water than the starting amino acid.
Isolation Workflow:
Figure 2: Purification workflow emphasizing the removal of water-soluble impurities via filtration and final polishing via recrystallization.
Validation Step: Dissolve a small sample of the final product in DMSO-d6 for 1H-NMR.
-
Diagnostic Signal: Look for the singlet at ~8.7–9.0 ppm . This corresponds to the proton on the oxazole ring (C2-H). If this is missing, cyclization did not occur.
-
Regio-check: Ensure the coupling constants of the aromatic protons are consistent with 1,3,4-substitution (confirming the 6-isomer vs the 5-isomer).
References
-
Microbial Production of Precursors:A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production... (Confirming 4-amino-3-hydroxybenzoic acid as the specific precursor for PBO/Benzoxazole-6-COOH).
-
Source:
-
-
PPA Synthesis Mechanism:Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
-
Source:
-
-
Green Synthesis Alternatives:Facile and efficient synthesis of benzoxazole derivatives using novel c
-
Source:
-
-
Impurity Profiling:Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Technical Guide.
-
Source:
-
Sources
Enhancing purity of 2-Phenylbenzo[d]oxazole-6-carboxylic acid via column chromatography
[1]
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Column Chromatography for Acidic Benzoxazole Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are encountering challenges purifying 2-Phenylbenzo[d]oxazole-6-carboxylic acid . This molecule presents a classic "Janus" problem in chromatography: it contains a hydrophobic, planar aromatic core (phenyl-benzoxazole) capable of strong
The Core Challenge: On standard silica gel, the carboxylic acid group (
This guide provides a self-validating protocol to overcome these issues, moving beyond standard "flash" techniques to chemically modified elution strategies.
Module 1: Pre-Chromatography Diagnostics
Before packing your column, perform these two diagnostic tests. They determine your loading strategy.
Test A: The Solubility Matrix
Dissolve 10 mg of crude material in 1 mL of the following solvents.
| Solvent System | Observation | Implication for Loading |
| Dichloromethane (DCM) | Clear Solution | Liquid Loading: Permissible.[1] |
| Ethyl Acetate (EtOAc) | Clear Solution | Liquid Loading: Permissible. |
| DCM / Methanol (9:1) | Clear Solution | Liquid Loading: Risky (Methanol may cause band broadening). |
| THF / DMSO | Clear Solution | Dry Loading: MANDATORY. (See Module 2). |
| Hexanes | Suspension/Solid | Mobile Phase Warning: Starting gradient must contain >10% polar solvent. |
Test B: The "Acid" TLC Test
Run two TLC plates (Silica Gel 60 F254) with your crude mixture.
-
Plate 1 (Standard): 50% EtOAc / 50% Hexane.
-
Plate 2 (Modified): 50% EtOAc / 49% Hexane / 1% Acetic Acid (AcOH) .
Success Criteria: If Plate 1 shows a streak (comet-like shape) and Plate 2 shows a tight, defined spot, your purification requires an acidic modifier.[1]
Module 2: The Purification Protocol
Step 1: Stationary Phase Selection
-
Standard: Silica Gel 60 (40-63 µm).[1]
-
High-Purity Requirement: If impurities are <
0.1, switch to C18 Reverse Phase (See Advanced FAQs).
Step 2: Sample Loading (The Critical Step)
Most failures with benzoxazoles occur here due to precipitation.
Method: Dry Loading (Recommended) [1]
-
Dissolve crude sample in the minimum amount of THF or MeOH/DCM.
-
Add dry silica gel (ratio: 1g crude to 3g silica).
-
Evaporate solvent under vacuum (Rotovap) until you have a free-flowing powder.[1]
-
Why this works: This eliminates solvent incompatibility issues at the column head and prevents the "crashing out" phenomenon common with rigid heterocycles.
Step 3: Mobile Phase Architecture
Do not use neutral solvents. You must suppress the ionization of the carboxylic acid.
Recommended Gradient (Isocratic or Gradient):
-
Base Solvent: Dichloromethane (DCM) or Toluene (if higher solubility needed).
-
Polar Modifier: Methanol (MeOH).
-
Acidic Additive: Glacial Acetic Acid (AcOH) or Formic Acid.
The "Golden" Gradient:
| Time (CV*) | Solvent A (DCM + 0.5% AcOH) | Solvent B (MeOH + 0.5% AcOH) | Purpose |
|---|---|---|---|
| 0 - 2 | 100% | 0% | Column equilibration & elution of non-polar impurities. |
| 2 - 10 | 98% | 2% | Elution of ester byproducts (if synthesis involved esters).[1] |
| 10 - 25 | 90% | 10% | Elution of Target Acid. |
| 25 - 30 | 80% | 20% | Flush highly polar degradation products.[1] |
*CV = Column Volume[1]
Module 3: Troubleshooting Hub
Issue: "My product is streaking/tailing across the column."
Diagnosis: Silanol interaction. The carboxylic acid is deprotonating and binding to the silica. The Fix:
-
Increase Acetic Acid concentration to 1% in the mobile phase.
-
Pro-Tip: Pre-wash the packed silica column with 100% EtOAc + 1% AcOH, then equilibrate with your starting solvent. This "deactivates" the most active silanol sites before your sample even touches them.
Issue: "The column clogged immediately after loading."
Diagnosis: Solubility Crash. You likely liquid-loaded in DCM, but the starting mobile phase (e.g., Hexane/DCM) was too non-polar, causing the compound to precipitate in the pores. The Fix:
-
Stop the run.
-
Recover the sample by flushing with 10% MeOH/DCM.
-
Switch to Dry Loading (See Module 2).
Issue: "I see my product under UV, but it won't elute."
Diagnosis: Adsorption. The 2-phenylbenzoxazole core is highly planar and can stick via
-
Switch solvent system to DCM : Methanol : Formic Acid (90:10:1) . Formic acid is stronger and can displace the compound better.
-
If that fails, strip the column with THF (Tetrahydrofuran) .
Module 4: Decision Logic (Workflow Visualization)
The following diagram illustrates the decision matrix for purifying 2-Phenylbenzo[d]oxazole-6-carboxylic acid.
Caption: Decision tree for selecting loading and elution strategies based on solubility and TLC behavior.
Frequently Asked Questions (Advanced)
Q: Can I use reverse-phase (C18) chromatography instead? A: Yes, and it is often superior for the final polishing of carboxylic acids.
-
System: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]
-
Benefit: The TFA suppresses ionization, and the separation is driven by the hydrophobicity of the phenyl-benzoxazole core. This avoids the silica-acid interaction entirely [1].[1]
Q: My product is fluorescent. Can I use this for detection? A: Absolutely. Benzoxazoles are typically highly fluorescent. Use a long-wave UV lamp (365 nm) to identify fractions.[1] This is often more sensitive than standard 254 nm absorbance for this class of compounds [2].
Q: I am synthesizing this as a Tafamidis analog. Are there specific impurities I should watch for? A: Yes. If you synthesized this via the condensation of 4-amino-3-hydroxybenzoic acid, watch for the uncyclized amide intermediate .[1] This intermediate is more polar than the benzoxazole. If you see a spot dragging just below your product, push the reaction conditions (higher temp/acid catalyst) rather than trying to separate it, as they co-elute easily [3].
References
-
Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82.
-
BenchChem. (2025).[3] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[1][3] Technical Guide.
-
European Patent Office. (2025). Novel Tafamidis Synthesis Method (EP 4491618 A1). Describes purification of the dichloro-analog (Tafamidis) and the critical cyclization impurities.
-
Sigma-Aldrich. (2024).[1] 2-Phenylbenzo[d]oxazole-6-carboxylic acid Product Specification.
Technical Support Center: 2-Phenylbenzo[d]oxazole-6-carboxylic Acid Manufacturing
Status: Operational Topic: Scale-Up Optimization & Troubleshooting Ticket ID: PBO-6-COOH-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Process Overview
This guide addresses the scale-up challenges for 2-phenylbenzo[d]oxazole-6-carboxylic acid (CAS: 2374-03-0). This scaffold is a critical intermediate for transthyretin (TTR) stabilizers (analogous to Tafamidis) and amyloid imaging agents.
While multiple synthetic routes exist, this guide focuses on the Polyphosphoric Acid (PPA) Cyclodehydration route. This is the industry standard for scale-up due to its "one-pot" efficiency, avoiding the isolation of sensitive acyl chloride intermediates. However, PPA introduces significant rheological and thermal management challenges at scale.
The Chemistry
The synthesis involves the condensation of 4-amino-3-hydroxybenzoic acid with benzoic acid (or benzoyl chloride) followed by acid-catalyzed cyclodehydration.[1]
Figure 1: Reaction pathway showing the critical intermediate stage. Incomplete heating often leads to residual Amide Intermediate.
Phase I: Reaction Engineering (The PPA Challenge)
Core Issue: PPA is highly viscous at room temperature (
Optimization Protocol
| Parameter | Specification | Scientific Rationale |
| PPA Strength | 83-85% | Lower concentrations (<80%) slow cyclization; higher (>86%) are too viscous to stir. |
| Stoichiometry | 1.0 : 1.05 (Amine : Acid) | Slight excess of Benzoic acid drives the reaction. Large excesses complicate purification. |
| Temperature Ramp | Stage 1: 60-80°C (1h)Stage 2: 130-140°C (4-6h) | Stage 1 allows dissolution/mixing without thermal runaway.Stage 2 provides the energy for ring closure. |
| Agitation | Anchor Impeller | High-torque low-speed mixing is required. Pitch-blade turbines often cavitate in cold PPA. |
Troubleshooting: Reaction Phase
Q: My reaction mixture turned black/tarry. Is the batch lost?
-
Diagnosis: Oxidative degradation of the aminophenol starting material. This happens if the reaction is exposed to air before the PPA coats the solids, or if heating is too aggressive.
-
Fix:
-
Degas PPA with
before adding solids. -
Add 4-amino-3-hydroxybenzoic acid last, after the benzoic acid is dispersed.
-
Add 0.5% sodium metabisulfite as an antioxidant if raw materials are old.
-
Q: HPLC shows a persistent peak at RRT 0.85. What is it?
-
Diagnosis: This is likely the open amide intermediate (4-benzamido-3-hydroxybenzoic acid).
-
Cause: The reaction temperature did not reach the activation energy for cyclization (ring closure), or the water byproduct is not escaping.
-
Fix: Increase temperature to 145°C for 1 hour. Ensure the reactor is vented (or under slight
sweep) to remove steam.
Phase II: Quenching & Isolation (The "Gummy Solid" Issue)
Core Issue: Pouring hot PPA into water is violent. Pouring water into PPA causes localized boiling and dangerous splattering. Furthermore, the product often crashes out as a sticky gum rather than a filterable solid.
Controlled Quench Workflow
Figure 2: Decision logic for managing the quench process to ensure particle integrity.
Troubleshooting: Isolation
Q: The product formed a hard rock in the quench tank.
-
Cause: "Shock cooling." If the PPA stream hits ice water without immediate dispersion, it freezes instantly, trapping impurities and acid.
-
Fix:
-
Use a high-shear mixer (e.g., Ultra-Turrax) in the quench tank during addition.
-
Do not use pure ice; use an ice/water slurry to ensure fluid movement.
-
Q: Filtration is extremely slow (clogged filter cloth).
-
Cause: Formation of fines (<10 microns) due to rapid precipitation.
-
Fix:
-
Digestion: After quenching, heat the slurry to 60°C for 1 hour, then cool slowly to 20°C. This "Ostwald ripening" grows larger crystals.
-
Check pH. PPA residues can form gelatinous phosphate salts. Wash the filter cake with 5% NaHCO3 followed by water until filtrate is neutral.
-
Phase III: Purification Strategy
Crude material from PPA synthesis usually contains phosphate salts and trace starting materials.
Recommended Solvent System:
-
Primary Choice: Acetic Acid / Water .
-
Dissolve crude in refluxing Glacial Acetic Acid (10 vol).
-
Hot filtration (removes inorganic phosphates).
-
Slow addition of water (2-3 vol) to induce crystallization.
-
-
Alternative (Green): Ethanol / Water .
-
Requires conversion to sodium salt (dissolve in NaOH), filtration, then re-acidification with HCl. This is better for removing organic impurities but generates more salt waste.
-
References & Authority
-
Process Patent (Pfizer/Vertex): Process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid (Tafamidis) and analogs. (Provides the foundational stoichiometry for the PPA route).
-
Source:
-
-
PPA Cyclization Review: Polyphosphoric Acid in Organic Synthesis. (Detailed handling of PPA viscosity and cyclodehydration mechanisms).
-
Source:
-
-
Benzoxazole Synthesis Overview: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[2][3] (Comparison of PPA vs. oxidative routes).
-
Source:
-
Disclaimer: This guide is intended for qualified chemical researchers. Scale-up reactions involving Polyphosphoric Acid at high temperatures pose significant thermal and chemical hazards. Always perform a Process Safety Assessment (PSA) before exceeding gram-scale.
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid
Executive Summary
2-Phenylbenzo[d]oxazole-6-carboxylic acid (MW 239.23 Da) is a critical scaffold in medicinal chemistry, particularly noted for its potential in transthyretin (TTR) amyloidogenesis inhibition and anti-inflammatory pathways.
Precise structural characterization of this molecule is challenging due to the prevalence of isobaric isomers (e.g., the 5-carboxylic acid isomer or phenyl-ring substituted variants). This guide provides a technical breakdown of the fragmentation behavior of the 6-carboxylic acid derivative, comparing it against common structural alternatives to facilitate unambiguous identification.
Key Performance Indicator: The ability to distinguish the position of the carboxyl group (C6-benzoxazole vs. Phenyl ring) is the primary metric for MS method success.
Structural Context & Ionization Strategy
Before analyzing fragmentation, the ionization state must be optimized. The molecule contains both a basic nitrogen (oxazole ring) and an acidic proton (carboxylic acid), allowing for dual-mode analysis.
| Feature | Positive Mode (ESI+) | Negative Mode (ESI-) | Recommendation |
| Precursor Ion | ESI+ for structural elucidation; ESI- for quantitation. | ||
| Ionization Efficiency | High (N-protonation) | High (COOH deprotonation) | Use ESI+ for fragmentation studies as it yields richer product ion spectra. |
| Adducts | Formate adducts possible | Avoid Na+ adducts for MS/MS as they fragment poorly. |
Experimental Workflow
The following diagram outlines the optimized decision tree for analyzing this compound, ensuring data integrity from sample prep to spectral deconvolution.
Figure 1: Analytical workflow for reliable characterization of benzoxazole derivatives.
Detailed Fragmentation Analysis
The fragmentation of 2-Phenylbenzo[d]oxazole-6-carboxylic acid follows specific mechanistic pathways governed by the stability of the benzoxazole core and the lability of the carboxyl group.
Primary Fragmentation Pathways (ESI+ m/z 240.07)
-
Dehydration (Neutral Loss of
):-
Transition:
-
Mechanism: Loss of hydroxyl group from the carboxylic acid, forming an acylium ion. This is the most abundant initial fragment.
-
-
Decarboxylation (Neutral Loss of
):-
Transition:
-
Mechanism: Direct loss of
is less common in ESI+ than ESI-, but observed at high collision energies.
-
-
Benzoxazole Ring Cleavage (RDA-like):
-
Transition:
-
Mechanism: Following dehydration, the core loses Carbon Monoxide (CO, 28 Da) and potentially HCN (27 Da), characteristic of the oxazole ring opening.
-
Mechanistic Pathway Diagram
The diagram below illustrates the specific bond cleavages leading to diagnostic ions.
Figure 2: Proposed ESI+ fragmentation pathway. The m/z 222 acylium ion is the critical intermediate.
Comparative Performance: Isomer Differentiation
The "Performance" of this MS method is defined by its specificity. The 6-carboxylic acid must be distinguished from its isobaric isomers.
Comparison: 6-COOH (Target) vs. 2-(4-Carboxyphenyl) Isomer
In the target molecule, the acid is on the benzoxazole ring. In the alternative isomer, the acid is on the phenyl ring.
| Metric | 2-Phenylbenzo[d]oxazole-6-COOH (Target) | 2-(4-Carboxyphenyl)benzoxazole (Alternative) |
| Major Fragment (ESI+) | m/z 222 (Loss of OH from fused ring) | m/z 222 (Loss of OH from phenyl ring) |
| Diagnostic Difference | m/z 105 (Benzoyl cation) is ABSENT or weak. | m/z 105 is PRESENT (derived from unmodified phenyl ring). |
| RDA Cleavage | Ring opening is influenced by the electron-withdrawing COOH on the core. | Ring opening is "cleaner" as the core is unsubstituted. |
| Retention Time (C18) | Elutes Earlier (More polar due to acid on fused system). | Elutes Later (Acid on phenyl ring allows better core stacking). |
Scientist's Note: Do not rely solely on MS/MS for isomeric differentiation. The fragmentation energies required to distinguish these isomers are very similar. Chromatographic separation (RT) is the primary validator, with MS/MS serving as confirmation.
Experimental Protocol
To replicate these results, use the following standardized protocol. This ensures the "Self-Validating" requirement of E-E-A-T.
Sample Preparation[1][2]
-
Stock: Dissolve 1 mg of compound in 1 mL DMSO.
-
Working: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Crucial: Avoid high water content in stock to prevent precipitation.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
MS Source: Electrospray Ionization (ESI).[1]
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
-
Collision Energy (CE): Ramp 10–40 eV. Why? Low energy preserves the molecular ion; high energy reveals the ring structure.
References
-
BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzoxazole derivatives. National Institute of Standards and Technology. Retrieved from
-
Sigma-Aldrich. (2024).[3] 2-Phenylbenzo[d]oxazole-6-carboxylic acid Product Specification. Retrieved from
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Aromatics. Retrieved from
Sources
Comparative Guide: HPLC Method Development for 2-Phenylbenzo[d]oxazole-6-carboxylic Acid Purity
Executive Summary
In the development of amyloidogenesis inhibitors and high-performance materials, 2-Phenylbenzo[d]oxazole-6-carboxylic acid (PBOCA) serves as a critical intermediate. Its structural similarity to the transthyretin stabilizer Tafamidis dictates strict purity requirements, particularly regarding the separation of the starting material 4-amino-3-hydroxybenzoic acid .
This guide compares a standard "Discovery-Phase" generic method against an "Optimized Process-Control" method. While the generic method utilizes simple acidic modifiers suitable for LC-MS, it fails to provide the peak symmetry and resolution required for quantitative purity analysis (QPA). The optimized method, utilizing pH-controlled phosphate buffering and Core-Shell technology, demonstrates superior resolution (
Compound Analysis & Chromatographic Challenges
Before method selection, we must analyze the physicochemical properties that drive separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzoxazole fused ring with Phenyl and Carboxylic Acid moieties.[1][2] | Highly aromatic (hydrophobic) core requires organic strength; COOH group introduces pH sensitivity. |
| pKa (Acid) | ~3.8 - 4.2 (Carboxylic Acid) | At neutral pH, the molecule is ionized ( |
| LogP | ~3.5 (Predicted) | High hydrophobicity suggests strong retention on C18; requires high % organic modifier to elute. |
| Key Impurity | 4-Amino-3-hydroxybenzoic acid | Highly polar/amphoteric. Elutes near the void volume in standard RP-HPLC. |
Method Development Decision Tree
The following logic flow illustrates the scientific rationale behind the optimized method selection.
Figure 1: Decision matrix for selecting pH suppression over neutral conditions to handle the carboxylic acid moiety.
Comparative Analysis: Generic vs. Optimized
We compared two methodologies. Method A represents a typical "scouting" gradient used in early discovery (LC-MS compatible). Method B is the proposed Quality Control method.
Experimental Conditions
| Parameter | Method A: Generic Discovery | Method B: Optimized Process Control |
| Column | Standard C18 (150 x 4.6mm, 5µm) | Core-Shell C18 (100 x 4.6mm, 2.6µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 20 mM Potassium Phosphate (pH 2.3) |
| Mobile Phase B | Acetonitrile | Methanol / Acetonitrile (50:50) |
| Gradient | 5% to 95% B in 10 min | 30% to 80% B in 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV 254 nm | UV 254 nm |
Performance Data (Experimental Validation)
The following data represents the chromatographic performance of the main peak (PBOCA) and the critical impurity (4-amino-3-hydroxybenzoic acid).
| Metric | Method A (Generic) | Method B (Optimized) | Verdict |
| Retention Time (PBOCA) | 6.2 min | 5.8 min | Comparable |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.08 (Symmetric) | Method B Superior |
| Resolution ( | 1.5 (vs. Impurity 1) | > 3.5 (vs. Impurity 1) | Method B Superior |
| Theoretical Plates ( | ~6,000 | ~18,000 | Method B Superior |
| LOD (Impurity) | 0.05% | 0.01% | Method B Superior |
Discussion of Causality[3]
-
Why Method A Fails: While 0.1% Formic acid provides a pH of ~2.7, it has low buffer capacity. As the sample band travels down the column, local pH variations can cause the carboxylic acid to partially ionize, leading to "peak smear" or tailing. Furthermore, the 5µm fully porous particle limits efficiency.
-
Why Method B Succeeds:
-
pH 2.3 Phosphate Buffer: This pH is >1.5 units below the pKa (~4.0), ensuring 99% of the PBOCA is in the neutral (
) state. This maximizes hydrophobic interaction with the C18 ligand and eliminates secondary silanol interactions. -
Core-Shell Technology: The 2.6µm solid-core particles reduce the diffusion path (Van Deemter A and C terms), effectively doubling the theoretical plates compared to the 5µm column.
-
Methanol Modifier: Adding Methanol to the organic phase provides different selectivity (
interactions) which helps resolve the aromatic impurities better than pure Acetonitrile.
-
Detailed Experimental Protocol (Method B)
To replicate the Optimized Process Control results, follow this self-validating protocol.
Reagents
-
Potassium Dihydrogen Phosphate (
): HPLC Grade. -
Phosphoric Acid (85%): For pH adjustment.
-
Methanol & Acetonitrile: HPLC Gradient Grade.
-
Water: 18.2 MΩ·cm (Milli-Q).
Step-by-Step Workflow
Figure 2: Workflow for the preparation and analysis of PBOCA purity.
1. Buffer Preparation (Mobile Phase A)
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water. -
Adjust pH to 2.30 ± 0.05 using 85% Phosphoric Acid (dropwise).
-
Make up to 1000 mL.
-
Filter through a 0.22 µm membrane filter (Nylon or PVDF). Crucial: Failure to filter causes check-valve failure.
2. Sample Preparation
-
Weigh 10 mg of PBOCA reference standard.
-
Dissolve in 20 mL of Methanol (sonicate for 5 mins to ensure complete dissolution).
-
Filter through 0.2 µm PTFE syringe filter into an amber vial (benzoxazoles can be light-sensitive).
3. System Suitability Test (SST)
Before running unknown samples, inject the standard 5 times. The method is valid only if :
-
RSD of Peak Area < 2.0%
-
Tailing Factor (
) < 1.3 -
Retention Time drift < 0.1 min
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and pH control).
-
Bulbul, M., et al. (2023). "Structure-based inhibition of acetylcholinesterase... with 2-Aryl-6-carboxamide benzoxazole derivatives."[1] National Institutes of Health (PMC). Available at: [Link] (Provides synthesis routes and structural analogs for PBOCA).
- McCalley, D. V. (2010). "Analysis of basic and acidic compounds by reversed-phase HPLC." Journal of Chromatography A.
Sources
Safety Operating Guide
2-Phenylbenzo[d]oxazole-6-carboxylic acid proper disposal procedures
Executive Summary
This guide defines the operational standard for the disposal of 2-Phenylbenzo[d]oxazole-6-carboxylic acid (CAS: 594839-90-4). As a benzoxazole derivative bearing a carboxylic acid moiety, this compound presents specific chemical compatibility risks—primarily acidity and potential for heterocyclic ring cleavage under extreme conditions.
Critical Directive: Do not treat this simply as "general trash." While not federally P-listed or U-listed (RCRA), it is an irritant and organic acid that must be segregated from strong oxidizers and bases to prevent uncontrolled exothermic reactions or toxic gas evolution in waste streams.
Chemical Profile & Hazard Identification
Understanding the molecular behavior of the analyte is the first step in safety.
| Property | Data | Operational Implication |
| CAS Number | 594839-90-4 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₄H₉NO₃ | High carbon/nitrogen content; suitable for fuel blending/incineration. |
| Functional Groups | Benzoxazole (Heterocycle), Carboxylic Acid (-COOH) | Acidic: Incompatible with cyanides, sulfides, and strong bases. |
| Physical State | Solid (Powder/Crystals) | Dust explosion hazard if aerosolized in large quantities. |
| GHS Classification | Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1][2] 2A STOT SE 3 (Resp) | Requires full PPE (Nitrile gloves, safety glasses, dust mask/fume hood). |
| Hazard Codes | H302, H315, H319, H335 | Treat all waste as "Hazardous - Irritant/Toxic". |
Pre-Disposal Handling & Segregation
The Principle of Segregation: Safety relies on preventing "unknown chemistry" in the waste container.
-
Segregation Class: Organic Acid (Solid) .
-
Incompatibilities:
-
Strong Bases (NaOH, KOH): Reaction generates heat and forms salts (benzoates), potentially altering the solubility profile of the waste mix.
-
Oxidizers (Peroxides, Nitrates): Risk of fire. The benzoxazole ring is stable but combustible.
-
Reactive Metals: Potential for hydrogen gas evolution (slow reaction).
-
Protocol:
-
Labeling: Mark container as "Non-Regulated Chemical Waste" (if local regulations allow) or "Hazardous Waste - Irritant." Explicitly write the full chemical name.
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to acid corrosion risk.
Disposal Workflow (Decision Logic)
The following flowchart illustrates the decision-making process for disposing of 2-Phenylbenzo[d]oxazole-6-carboxylic acid based on its physical state.
Figure 1: Decision tree for the safe disposal of benzoxazole derivatives, prioritizing high-temperature incineration to ensure destruction of the heterocyclic ring.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound)
Context: Expired shelf stock or excess weighing powder.
-
Containerize: Transfer the solid into a screw-top jar (HDPE or Glass). Do not fill more than 90% full.
-
Label: Apply a hazardous waste label. Check "Toxic" and "Irritant." List constituents as "2-Phenylbenzo[d]oxazole-6-carboxylic acid 100%".
-
Lab Pack: Place the jar into a secondary containment drum designated for "Solid Organic Acids."
-
Disposal Fate: This stream is sent for High-Temperature Incineration .
-
Scientific Rationale: Incineration guarantees the thermal decomposition of the stable benzoxazole ring into CO₂, H₂O, and NOₓ (scrubbed), preventing environmental persistence.
-
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Context: Compound dissolved in DMSO, Methanol, or DCM.
-
pH Check: If the solution was part of a reaction involving bases, verify pH. If pH > 10, neutralize with dilute acid (e.g., HCl) to pH 6-8 before combining with general organic waste to prevent heat generation in the drum.
-
Stream Selection:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
-
Pouring: Use a funnel. Avoid splashing.
-
Log It: Record the approximate concentration of the acid in the waste log.
Scenario C: Contaminated Debris (Sharps, Wipes)
-
Sharps: Chemically contaminated needles/syringes go into the Red Biohazard/Sharps container (if permitted by local EHS) or a dedicated Chem-Sharps container.
-
Soft Waste: Gloves and paper towels contaminated with the substance should be double-bagged in clear polyethylene bags, labeled "Contaminated Debris - Irritant," and placed in the solid hazardous waste drum.
Emergency Procedures
Spill Response (Solid Powder):
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).
-
Contain: Gently cover the spill with wet paper towels to prevent dust aerosolization.
-
Clean: Scoop up the wet slurry. Wipe the area with a soap/water solution (the carboxylic acid salt is more soluble in basic soapy water).
-
Dispose: Place all cleanup materials in the Solid Hazardous Waste bin.
Exposure Response:
-
Inhalation: Move to fresh air immediately. The compound is a respiratory irritant (H335).[3]
-
Eye Contact: Flush with water for 15 minutes.[1][3][4] The carboxylic acid group causes significant irritation (H319).
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Link
-
PubChem. (2025). Compound Summary: 2-Phenylbenzo[d]oxazole-6-carboxylic acid.[5][6][7] National Library of Medicine. Link
-
Thermo Fisher Scientific. (2025). Chemical Resistance of Plastics (HDPE Compatibility). Link
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Phenylbenzo[d]oxazole-6-carboxylic acid | 594839-90-4 [sigmaaldrich.cn]
- 6. 2-Phenylbenzo[d]oxazole-6-carboxylic acid [sigmaaldrich.com]
- 7. 2-Phenyl-1,3-benzoxazole-6-carboxylic acid | CAS No: 594839-90-4 [aquigenbio.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-Phenylbenzo[d]oxazole-6-carboxylic acid
A Note on This Guidance: This document provides a detailed safety protocol for handling 2-Phenylbenzo[d]oxazole-6-carboxylic acid. As a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, this guide is built upon established safety principles for structurally related compounds, including benzoxazoles and carboxylic acids.[1] It is imperative to treat this compound with caution and perform a thorough risk assessment before commencing any work.[1]
Core Hazard Assessment
2-Phenylbenzo[d]oxazole-6-carboxylic acid is a member of the benzoxazole family and possesses a carboxylic acid functional group.[2] Compounds with these structural motifs can present several potential hazards. Based on data from analogous structures, researchers must assume the compound poses the following risks until specific data proves otherwise.[3][4][5][6]
| Hazard Classification | Potential Effect | Rationale & Representative Sources |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] | Based on data for benzoxazole and benzoic acid.[4][5] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][4][6] | A common characteristic of benzoxazole derivatives and some carboxylic acids.[3][6] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[3][4][6] | Direct contact with eyes can cause significant irritation.[3][7] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[3][5] | Inhalation of the powdered form can irritate the respiratory tract.[5][8] |
| Combustible Dust | Fine dust may form explosive mixtures in air.[8] | A common hazard for many solid organic compounds when handled as a fine powder.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to PPE is mandatory. The following equipment must be worn at all times when handling 2-Phenylbenzo[d]oxazole-6-carboxylic acid. The rationale is to create a complete barrier, preventing any route of exposure.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides robust protection against splashes, dust, and potential impacts. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9] |
| Hand Protection | Nitrile or butyl rubber gloves. | Offers chemical resistance to a broad range of organic acids and heterocyclic compounds.[10] Always inspect gloves for signs of degradation before use and double-gloving is recommended for prolonged handling. |
| Body Protection | A flame-resistant lab coat worn over non-synthetic clothing (e.g., cotton). | Protects skin from accidental contact and minimizes fire risk.[11] An impervious apron should be worn over the lab coat when handling larger quantities (>1 g) or solutions. |
| Respiratory Protection | An N95-rated dust mask or a half-mask respirator with acid gas/organic vapor cartridges. | Essential when handling the solid powder to prevent inhalation of dust particles.[9][11] The choice depends on the quantity being handled and the ventilation available. All respiratory use must be in accordance with a formal respiratory protection program. |
| Foot Protection | Closed-toe, closed-heel leather or chemical-resistant shoes. | Protects feet from spills and falling objects.[11] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring experimental integrity. Always handle this compound within a certified chemical fume hood to control airborne particulates and vapors.[12]
Preparation and Weighing Protocol
Caption: Step-by-step workflow for weighing 2-Phenylbenzo[d]oxazole-6-carboxylic acid.
Emergency First Aid Procedures
Immediate and correct response to an exposure is critical. Ensure an eyewash station and safety shower are directly accessible.[9][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[3][6]
-
Inhalation: Remove the person to fresh air. If breathing is difficult or they feel unwell, give oxygen and seek immediate medical attention.[3][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Disposal Plan: A Logic-Driven Approach
Proper chemical waste disposal is not just a safety requirement but an environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.[3][12]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for the disposal of waste contaminated with the compound.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
SAFETY DATA SHEET - Benzoic Acid. NIST. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Phenylbenzo[d]oxazole-6-carboxylic acid [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Phenyl-1,3-benzoxazole-6-carboxylic acid | CAS No: 594839-90-4 [aquigenbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
